3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline
Brand Name: Vulcanchem
CAS No.: 7639-53-4
VCID: VC15949437
InChI: InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H
SMILES:
Molecular Formula: C10H5Cl2N3
Molecular Weight: 238.07 g/mol

3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline

CAS No.: 7639-53-4

Cat. No.: VC15949437

Molecular Formula: C10H5Cl2N3

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline - 7639-53-4

Specification

CAS No. 7639-53-4
Molecular Formula C10H5Cl2N3
Molecular Weight 238.07 g/mol
IUPAC Name 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline
Standard InChI InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H
Standard InChI Key NHVLFSFDLSVTAG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a triazole ring fused to an isoquinoline backbone. The triazole moiety, a five-membered ring containing three nitrogen atoms, contributes to electronic diversity and hydrogen-bonding capabilities, while the isoquinoline system provides a planar aromatic framework conducive to π-π stacking interactions. Chlorine substituents at positions 3 and 6 enhance electrophilicity and may influence bioavailability by modulating lipophilicity. The IUPAC name, 3,6-dichloro- triazolo[3,4-a]isoquinoline, reflects this substitution pattern.

Physicochemical Properties

Key molecular descriptors include a calculated LogP value (indicative of lipid solubility) and a polar surface area that suggests moderate membrane permeability. The chlorine atoms increase molecular weight and may stabilize the molecule against metabolic degradation. Table 1 summarizes critical physicochemical data derived from computational and experimental analyses .

Table 1: Molecular Properties of 3,6-Dichloro[1, triazolo[3,4-a]isoquinoline

  • Molecular Formula: C10H5Cl2N3\text{C}_{10}\text{H}_5\text{Cl}_2\text{N}_3

  • Molecular Weight: 238.07 g/mol

  • CAS Registry Number: 7639-53-4

  • InChI Key: NHVLFSFDLSVTAG-UHFFFAOYSA-N

  • SMILES: C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl

  • XLogP3: 3.2 (estimated)

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 3

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of triazoloisoquinolines typically involves cyclization reactions between hydrazonoyl halides and dihydroisoquinolines. For 3,6-dichloro derivatives, chlorinated precursors are employed to introduce halogen substituents. A representative method involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with a dichlorinated hydrazonoyl chloride under acidic conditions, followed by deprotection and chlorination steps . Microwave-assisted synthesis using chitosan as a catalyst has been reported for analogous compounds, reducing reaction times from hours to minutes while improving yields .

Optimization Challenges

Key challenges include regioselective chlorination and minimizing side reactions during cyclization. The use of sodium azide and triphenylphosphine in Staudinger-type reactions has been explored to generate intermediate azides, which subsequently undergo cycloaddition to form the triazole ring . Recent advances in flow chemistry may address scalability issues associated with traditional batch synthesis .

Biological Activity and Mechanistic Insights

Anticancer Activity

Chalcone derivatives of tetrahydro- triazolo[3,4-a]isoquinoline exhibit dose-dependent cytotoxicity against breast cancer cell lines (Luc-4T1 and MDA-MB-231), with IC₅₀ values ranging from 10–25 µM . Mechanistic studies link this activity to G2/M cell cycle arrest, upregulation of pro-apoptotic Bax, and suppression of anti-apoptotic Bcl-2 . The electron-withdrawing chlorine atoms in 3,6-dichloro derivatives could potentiate these effects by increasing electrophilic reactivity toward cellular nucleophiles.

Antibacterial Applications

3-Acetyl triazolo[3,4-a]isoquinolines synthesized via chitosan-catalyzed reactions show broad-spectrum antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus . The presence of chloro substituents may improve membrane penetration, enabling disruption of bacterial topoisomerases or gyrases .

Computational and Structure-Activity Relationships

Molecular Docking Studies

In silico models of triazoloisoquinoline derivatives predict high-affinity binding to EGFR tyrosine kinase and Bcl-2 apoptosis regulators . For example, a methoxy-substituted chalcone analog exhibits a docking score of −23.60 kcal/mol against EGFR, comparable to the reference ligand (−23.91 kcal/mol) . Chlorine atoms at positions 3 and 6 are hypothesized to form halogen bonds with kinase active sites, though crystallographic evidence is lacking.

Quantitative Structure-Activity Relationship (QSAR)

Hydrophobic parameters (LogP) and electronegativity (χ) correlate with antifungal and cytotoxic activities in triazoloisoquinoline analogs . Chlorine’s Hammett sigma constant (σ = 0.23) suggests moderate electron-withdrawing effects, which may stabilize transition states during enzyme inhibition .

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